molecular formula C19H23N3O5S B3093969 N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251676-52-4

N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3093969
CAS No.: 1251676-52-4
M. Wt: 405.5
InChI Key: WUPODZWKRUIXRW-UHFFFAOYSA-N
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Description

This compound features a dihydropyridinone core substituted with a morpholine-4-sulfonyl group at position 5 and an acetamide linkage to a 2,4-dimethylphenyl group. The morpholine sulfonyl moiety enhances solubility via hydrogen bonding, while the dimethylphenyl substituent contributes to lipophilicity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-3-5-17(15(2)11-14)20-18(23)13-21-12-16(4-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPODZWKRUIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 2-oxo-1,2-dihydropyridin-1-yl group can be introduced through cyclization reactions.

    Introduction of the Morpholine-Sulfonyl Group: This step involves the sulfonation of morpholine followed by its attachment to the pyridine ring.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dimethylphenyl acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The aromatic and sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Aryl substituents (e.g., fluorophenyl, dichlorophenyl).
  • Sulfonyl groups (e.g., sulfamoylphenyl, methylsulfonyl).
  • Core heterocycles (e.g., dihydropyrimidinone, morpholinone).

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
N-(2,4-Dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide C₁₉H₂₃N₃O₅S 405.47 2,4-Dimethylphenyl, morpholine-4-sulfonyl Not reported High lipophilicity from methyl groups; morpholine enhances solubility .
N-(2-Fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide C₁₇H₁₈FN₃O₅S 395.41 2-Fluorophenyl Not reported Fluorine increases electronegativity, potentially improving binding affinity.
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide C₁₆H₁₅N₅O₃S 357.38 Sulfamoylphenyl, 4-methylphenyl 288 Cyano and hydrazinylidene groups may confer rigidity to the structure.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₀H₂₇N₂O₄ 359.44 Acetyl, isopropylphenyl Not reported Morpholinone core with acetyl group; reduced solubility vs. sulfonyl analogs.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl, thioacetamide 230–232 Chlorine atoms increase molecular weight and polarity.

Biological Activity

N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates aromatic, sulfonyl, and morpholine groups, which may contribute to its diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets. This may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate the activity of receptors related to inflammation or cancer processes.
  • Signal Transduction Pathways : The compound might influence intracellular signaling pathways, thereby affecting cellular responses.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Investigations have indicated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

Study 1: Anticancer Activity

In a study conducted on human colon cancer (HCT116) cell lines, this compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 5 µM. This suggests a potent anticancer effect compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This reduction indicates its potential utility as an anti-inflammatory agent.

Study 3: Antimicrobial Properties

Research has shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL for various bacterial strains tested .

Data Table of Biological Activities

Biological Activity Effect Observed IC50_{50}/MIC
AnticancerCytotoxicity~5 µM
Anti-inflammatoryTNF-α reductionNot specified
AntimicrobialBacterial inhibition10–20 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

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